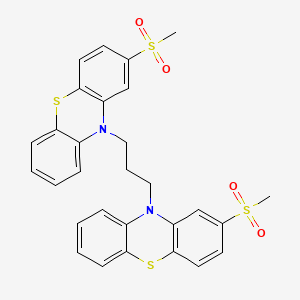
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of two phenothiazine moieties linked by a propane chain, with each phenothiazine unit substituted with a methylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane typically involves the following steps:
Formation of Phenothiazine Units: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Methylsulfonyl Substitution: The phenothiazine units are then subjected to methylsulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Linking with Propane Chain: The final step involves linking the two methylsulfonyl-substituted phenothiazine units with a propane chain. This can be achieved through a nucleophilic substitution reaction using a suitable propane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane can undergo various chemical reactions, including:
Oxidation: The phenothiazine units can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroleptic and antipsychotic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-methylimidazolyl)propane: Another compound with a similar propane linkage but different substituents.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry.
Uniqueness
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is unique due to its dual phenothiazine structure and methylsulfonyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C29H26N2O4S4 |
|---|---|
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
2-methylsulfonyl-10-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]phenothiazine |
InChI |
InChI=1S/C29H26N2O4S4/c1-38(32,33)20-12-14-28-24(18-20)30(22-8-3-5-10-26(22)36-28)16-7-17-31-23-9-4-6-11-27(23)37-29-15-13-21(19-25(29)31)39(2,34)35/h3-6,8-15,18-19H,7,16-17H2,1-2H3 |
Clave InChI |
OUZHDSSXXJVEJJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4C5=CC=CC=C5SC6=C4C=C(C=C6)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















